{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone
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Overview
Description
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a piperazine ring bonded to a benzoylphenyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 4-benzoylbenzyl chloride with piperazine to form 4-[(4-benzoylphenyl)methyl]piperazine. This intermediate is then reacted with pyrrolidine and methanone under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or activator of certain biological pathways, making it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
- (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
Uniqueness
What sets {4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone apart from similar compounds is its unique combination of a benzoylphenyl group, piperazine ring, and pyrrolidine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
918481-78-4 |
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Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
phenyl-[4-[[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methyl]phenyl]methanone |
InChI |
InChI=1S/C23H27N3O2/c27-22(20-6-2-1-3-7-20)21-10-8-19(9-11-21)18-24-14-16-26(17-15-24)23(28)25-12-4-5-13-25/h1-3,6-11H,4-5,12-18H2 |
InChI Key |
UWSIGJPGAAPWTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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